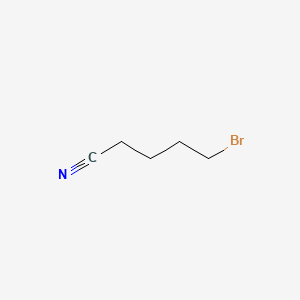

5-Bromovaleronitrile

描述

Significance as a Fine Chemical and Building Block

As a fine chemical, 5-Bromovaleronitrile is produced in relatively small quantities but to a high degree of purity. cymitquimica.com It serves as a crucial building block in organic synthesis, a term used to describe molecules that can be readily incorporated into the structure of larger, more complex target compounds. cymitquimica.comsigmaaldrich.com Its linear five-carbon chain provides a flexible scaffold that can be elaborated upon through reactions at either the nitrile or the bromide functional group, making it a versatile tool for synthetic chemists. lookchem.com

Role as a Synthetic Intermediate

The primary value of this compound in research lies in its role as a synthetic intermediate—a molecule that is a stepping stone in a synthetic sequence leading to a final product. lookchem.comchembk.com

In the pharmaceutical sector, this compound is instrumental in constructing molecules with potential therapeutic applications.

N-Methylcadaverine Synthesis : It is a key reactant in the synthesis of 5-(benzyl(methyl)amino)pentanenitrile, an intermediate for producing N-methylcadaverine, a compound found in natural alkaloids. sigmaaldrich.comalkalisci.commdpi.com

Anti-Alzheimer's Drug Hybrids : Research into treatments for Alzheimer's disease has utilized this compound to synthesize novel benzohomoadamantane–chlorotacrine hybrids, which are designed to target multiple factors associated with the disease. ub.edu

Antitumor Complexes : The compound is used to prepare benzimidazolium salts, which are precursors to silver(I) N-heterocyclic carbene (NHC) complexes. researchgate.netaip.org These complexes have been investigated for their cytotoxic effects against breast cancer cell lines. researchgate.netaip.org

Chemiluminescent Labels : In biological research, it serves as a precursor for synthesizing isoluminol derivatives. These molecules can be attached to proteins, acting as labels for detection and tracing in various assays. rsc.org

The unique structure of this compound also lends itself to applications in material science.

Ionic Liquids : It reacts with N-alkylbenzimidazoles to form 1-cyanobutyl-3-alkylbenzimidazolium bromide salts, a class of compounds that can be explored for applications as ionic liquids. lookchem.comsigmaaldrich.comalkalisci.com

Supramolecular Polymers : In the field of supramolecular chemistry, this compound has been used as a guest molecule in host-guest systems with macrocyclic compounds like pillar sigmaaldrich.comarenes. acs.orgacs.org This interaction is crucial for the formation of supramolecular alternating polymers, which can be used to fabricate novel 2D materials. acs.org

Conjugated Microporous Polymers : Pillar sigmaaldrich.comarene-based conjugated microporous polymers, which can be used for gas separation, have been studied in the context of host-guest complexation with this compound. researchgate.net

Overview of Research Trajectories

Current research involving this compound follows several key trajectories. A significant area of focus is its application in the synthesis of biologically active molecules and pharmaceutical intermediates. lookchem.comub.eduresearchgate.net Another prominent path is its use in catalysis, for instance, in Nickel-catalyzed cross-coupling reactions to form compounds like tridecanenitrile (B1583151). lookchem.comalkalisci.comsigmaaldrich.com Furthermore, its role in supramolecular chemistry and the development of advanced materials, such as functional polymers and ionic liquids, continues to be an active area of investigation. acs.orgacs.orgresearchgate.net The compound is also used as a reactant to produce 5-Bromopentanoic acid, another important chemical intermediate. chemicalbook.comfishersci.sefishersci.be A patented method describes the synthesis of this compound from 1,4-dibromobutane (B41627) and sodium cyanide as a step in producing 5-bromovaleric acid, an important intermediate for medicines and liquid crystals. google.com

Data on this compound

Physical and Chemical Properties

| Property | Value |

| CAS Number | 5414-21-1 sigmaaldrich.com |

| Molecular Formula | C₅H₈BrN lookchem.comscbt.com |

| Molecular Weight | 162.03 g/mol sigmaaldrich.comscbt.com |

| Appearance | Clear, colorless to light yellow liquid lookchem.comchembk.com |

| Density | 1.388 g/mL at 25 °C alkalisci.comsigmaaldrich.com |

| Boiling Point | 171-176°C chembk.com |

| Refractive Index | n20/D 1.478 chembk.comalkalisci.com |

| Solubility | Slightly soluble in water (4.1 g/L at 25°C) chembk.comfishersci.be |

Applications in Chemical Synthesis

| Product | Research Area |

| 5-(Benzyl(methyl)amino)pentanenitrile | Pharmaceutical Intermediate sigmaaldrich.comalkalisci.com |

| 1-Cyanobutyl-3-alkylbenzimidazolium bromide salt | Material Science / Ionic Liquids lookchem.comalkalisci.com |

| Tridecanenitrile | Organic Synthesis alkalisci.comsigmaaldrich.com |

| 5-Bromopentanoic acid | Chemical Intermediate chemicalbook.comfishersci.se |

| Benzohomoadamantane–chlorotacrine hybrids | Pharmaceutical Research ub.edu |

| Nitrile functionalized silver(I) N-heterocyclic carbene complexes | Medicinal Chemistry researchgate.net |

| Isoluminol derivatives | Biological Labeling rsc.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN/c6-4-2-1-3-5-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWWGAKVHCSAEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202487 | |

| Record name | 5-Bromopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5414-21-1 | |

| Record name | 5-Bromovaleronitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5414-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromopentanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005414211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5414-21-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromopentanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways Involving 5 Bromovaleronitrile

Established Synthetic Routes to 5-Bromovaleronitrile

The synthesis of this compound can be achieved through several established methods. Two notable routes involve the reaction of 1,4-dibromobutane (B41627) with sodium cyanide and the reaction of valeronitrile (B87234) with sodium hypobromite.

Synthesis from 1,4-Dibromobutane and Sodium Cyanide

A primary method for preparing this compound involves the reaction of 1,4-dibromobutane with sodium cyanide. google.com This process is a straightforward nucleophilic substitution where the cyanide ion displaces one of the bromide ions in 1,4-dibromobutane.

One documented procedure specifies adding a 30% sodium cyanide solution to 1,4-dibromobutane in the presence of a catalyst. google.com The reaction temperature is controlled at 65 ± 10 °C during the addition, which takes approximately 3 hours. google.com Following the addition, the mixture is held at 70 ± 5 °C for an additional 3 hours to ensure the reaction goes to completion. google.com The resulting this compound is then isolated through stratification, washing, drying, and vacuum rectification. google.com Another variation of this synthesis is carried out in N,N-dimethyl-formamide at 35 °C for 2 hours, reportedly achieving a yield of 80%. lookchem.com

Table 1: Reaction Parameters for Synthesis from 1,4-Dibromobutane

| Parameter | Value |

|---|---|

| Reactants | 1,4-Dibromobutane, Sodium Cyanide |

| Solvent | N,N-dimethyl-formamide |

| Temperature | 35 °C |

| Reaction Time | 2 hours |

| Reported Yield | 80% |

Reaction of Valeronitrile with Sodium Hypobromite

An alternative, though less detailed in the provided context, is the synthesis of this compound from valeronitrile using sodium hypobromite. This method would involve the selective bromination of the valeronitrile backbone. Further research would be needed to elaborate on the specific conditions and yields of this reaction.

Nucleophilic Substitution Reactions of this compound

This compound is a valuable reactant in various nucleophilic substitution reactions, serving as a precursor for several important compounds. lookchem.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com

Preparation of 5-Bromopentanoic Acid

This compound can be hydrolyzed to produce 5-Bromopentanoic acid. lookchem.comchemicalbook.comlookchem.comfishersci.be This reaction is a key step in a two-step process that begins with the synthesis of this compound from 1,4-dibromobutane and sodium cyanide. google.com

| Product Purity | 99.5% |

Synthesis of 5-(Benzyl(methyl)amino)pentanenitrile

This compound is a key reactant in the synthesis of 5-(Benzyl(methyl)amino)pentanenitrile. lookchem.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com This reaction is a nucleophilic substitution where N-methylbenzylamine reacts with this compound. nih.gov

In a typical procedure, N-methylbenzylamine is dissolved in anhydrous ethanol, and potassium carbonate and potassium iodide are added to the solution. nih.gov The mixture is then heated under reflux for 72 hours. nih.gov After cooling, the salts are filtered off, and the product is extracted and purified, yielding a light-yellow liquid. nih.gov This synthesis has been reported to achieve a yield of 83.7%. nih.gov

Table 3: Synthesis of 5-(Benzyl(methyl)amino)pentanenitrile

| Parameter | Value |

|---|---|

| Reactants | This compound, N-Methylbenzylamine |

| Reagents | Potassium Carbonate, Potassium Iodide |

| Solvent | Anhydrous Ethanol |

| Condition | Reflux |

| Reaction Time | 72 hours |

| Reported Yield | 83.7% |

The intermediate, 5-(Benzyl(methyl)amino)pentanenitrile, is crucial for the synthesis of N-Methylcadaverine. nih.gov A revised, three-step reaction scheme has been developed to circumvent potential side reactions like cyclization. nih.gov

Formation of 1-Cyanobutyl-3-alkylbenzimidazolium Bromide Salts

This compound is a key reactant in the synthesis of 1-cyanobutyl-3-alkylbenzimidazolium bromide salts. lookchem.comchemicalbook.comsigmaaldrich.comsigmaaldrich.comcenmed.com This reaction involves the N-alkylation of various N-alkylbenzimidazoles with this compound. lookchem.comchemicalbook.comsigmaaldrich.comsigmaaldrich.comcenmed.com These resulting salts are under investigation for their potential applications in chemical research. lookchem.com In a typical synthesis, an N-alkylbenzimidazole is reacted with this compound. researchgate.net This process is part of a broader field of study into aliphatic nitrile functionalized benzimidazolium salts and their subsequent conversion into mononuclear N-heterocyclic carbene (NHC) silver(I) complexes. researchgate.netresearchgate.netaip.org

The synthesis can be described by the following general reaction scheme: N-alkylbenzimidazole + this compound → 1-Cyanobutyl-3-alkylbenzimidazolium bromide

These salts can be further utilized in the preparation of silver(I) N-heterocyclic carbene complexes by reacting them with silver(I) oxide (Ag₂O). researchgate.netaip.org

Reaction with Organolithiums in Tandem Addition-Cyclization

This compound undergoes tandem addition-cyclization reactions with organolithium reagents to produce various cyclic imines. unimi.itresearchgate.netresearchgate.net This method provides a pathway to synthesize substituted tetrahydropyridines. In these reactions, the organolithium reagent adds to the nitrile group, and the resulting intermediate cyclizes via intramolecular displacement of the bromide. unimi.it

Examples of organolithium reagents used in these reactions include:

(3-Fluorophenyl)lithium

(3-Bromophenyl)lithium

(3-Bromo-5-fluorophenyl)lithium

For instance, the reaction of this compound with phenyllithium in anhydrous tetrahydrofuran (B95107) (THF) under reflux conditions yields 2-phenyl-3,4,5,6-tetrahydropyridine. unimi.it Similarly, reacting it with m-tolylmagnesium bromide, an organomagnesium compound, in THF at room temperature also results in the corresponding cyclic imine. unimi.it

| Organometallic Reagent | Reactant | Product | Reaction Conditions |

|---|---|---|---|

| Phenyllithium | This compound | 2-Phenyl-3,4,5,6-tetrahydropyridine | Anhydrous THF, reflux |

| (3-Fluorophenyl)lithium | This compound | 2-(3-Fluorophenyl)-3,4,5,6-tetrahydropyridine | Not specified |

| (3-Bromophenyl)lithium | This compound | 2-(3-Bromophenyl)-3,4,5,6-tetrahydropyridine | Not specified |

| (3-Bromo-5-fluorophenyl)lithium | This compound | 2-(3-Bromo-5-fluorophenyl)-3,4,5,6-tetrahydropyridine | Not specified |

| m-Tolylmagnesium bromide | This compound | 2-(m-Tolyl)-3,4,5,6-tetrahydropyridine | THF, room temperature |

Cross-Coupling Reactions of this compound

Ni-Catalyzed Cross-Coupling for Tridecanenitrile (B1583151) Synthesis

This compound is utilized in the synthesis of tridecanenitrile through a nickel-catalyzed cross-coupling reaction. lookchem.comchemicalbook.comsigmaaldrich.comsigmaaldrich.comcenmed.comlookchem.com This reaction involves coupling this compound with dioctylzinc in the presence of a tetraene and magnesium bromide (MgBr₂). lookchem.comchemicalbook.comsigmaaldrich.comsigmaaldrich.comcenmed.comlookchem.com Tridecanenitrile itself is a valuable intermediate in the production of various organic compounds. lookchem.com

Cyclization Reactions Utilizing this compound

This compound is a versatile substrate for various cyclization reactions. One prominent example is the tandem addition-cyclization with organolithium reagents, as detailed in section 2.2.4, which leads to the formation of cyclic imines. unimi.itresearchgate.net

Another significant cyclization reaction involves the 4-cyanobutyl radical, which can be generated from this compound. cdnsciencepub.com The 4-cyanobutyl radical undergoes intramolecular cyclization to form a cyclopentyl radical derivative. This process has been studied to measure the rates of such radical cyclizations. cdnsciencepub.com The radical is typically generated by abstracting the bromine atom from this compound using tri-n-butyltin radicals, which are formed by the photolysis of hexa-n-butylditin. cdnsciencepub.com

Functionalization of the Nitrile Group in this compound

The nitrile group in this compound can be chemically transformed, expanding its synthetic utility. A key functionalization is the reduction of the nitrile group to a primary amine. nih.gov For example, in the synthesis of a nicotine-hapten scaffold appendage, the nitrile intermediate, formed from the reaction of an alcohol with this compound, is reduced to a primary amine. nih.gov This reduction is achieved using reagents such as Raney nickel in methanol (B129727) under a hydrogen atmosphere. nih.gov This transformation is a critical step in integrating the 5-carbon linker derived from this compound into more complex bioactive molecules. nih.gov The resulting amine can then undergo further coupling reactions. nih.gov

Integration into Complex Molecular Scaffolds

This compound serves as a valuable building block for integration into complex molecular scaffolds, demonstrating its versatility in constructing larger, functional molecules.

One notable application is in the synthesis of hapten-scaffold appendages for vaccines against drugs of abuse. nih.gov In this context, this compound is reacted with an alcohol derived from cotinine (B1669453) to introduce a five-carbon linker. The nitrile group of this linker is subsequently reduced to an amine, which is then coupled to a trifunctionalized adamantane (B196018) scaffold. nih.gov

Furthermore, this compound has been used in the study of supramolecular chemistry with rim-differentiated pillar nih.govarenes. rhhz.net A pillar nih.govarene containing five methyl groups on one rim and five n-pentyl groups on the other can regioselectively form an interpenetrated complex with this compound. rhhz.net X-ray analysis has shown that the pillar nih.govarene encapsulates the this compound axle with a specific orientation, where the nitrile group is near the methyl-rim and the bromo group is near the pentyl-rim. rhhz.net

Synthesis of Efflux Substrate-Metal Chelator Conjugates

A strategy to combat bacterial resistance involves disrupting bacterial metal homeostasis. researchgate.netnih.gov This can be achieved by creating conjugates of metal chelators and efflux transporter substrates, designed to achieve bacterial killing. nih.gov In the synthesis of these conjugates, this compound is utilized as a linker to connect a phenothiazine (B1677639) core, an efflux pump substrate, to a chelating moiety. researchgate.net

The synthesis involves the alkylation of 3-bromo-10H-phenothiazine with this compound. researchgate.net The reaction is carried out in the presence of potassium hydroxide (B78521) (KOH) and sodium iodide (NaI) in dimethylformamide (DMF) at 50 °C, yielding the N-alkylated product with the pentanenitrile side chain. researchgate.net This intermediate is then further elaborated to introduce the metal-chelating function. researchgate.net The nitrile group can be hydrolyzed to a carboxylic acid, which is then coupled to a suitable chelator. researchgate.net

One such conjugate, SCA-15, demonstrated promising bactericidal activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus anthracis Sterne. researchgate.net It was also found to partially overcome the effects of efflux pumps responsible for multidrug resistance and inhibit the secretion of important toxins in both S. aureus and B. anthracis. researchgate.net

Table 1: Synthesis of Phenothiazine-Nitrile Intermediate

| Reactant | Reagents & Conditions | Product | Yield |

|---|

Incorporation into Multitarget Drug Candidates

The development of multitarget-directed ligands is a promising strategy for treating complex multifactorial diseases like Alzheimer's disease. ub.edunih.gov this compound has been employed as a linker in the design and synthesis of such drug candidates, connecting different pharmacophoric units intended to interact with multiple biological targets simultaneously. ub.educore.ac.uk

In one approach, this compound was used to link a huprine moiety, a potent acetylcholinesterase (AChE) inhibitor, to other molecular fragments. ub.edu For instance, (±)-huprine Y was treated with this compound in the presence of powdered potassium hydroxide in dimethyl sulfoxide (B87167) (DMSO). ub.edu This reaction alkylates the exocyclic amino group of the huprine, introducing a five-carbon nitrile-terminated chain. ub.edu This chain serves as a spacer to which another pharmacophore can be attached.

The general synthetic scheme involves stirring the parent molecule (e.g., huprine Y) with a base like KOH in a solvent such as DMSO, followed by the addition of this compound. ub.edu The reaction mixture is typically stirred at room temperature or with gentle heating to drive the alkylation to completion. ub.eduub.edu The resulting nitrile-containing intermediate can then be further modified.

This strategy has been used to create dual inhibitors of acetylcholinesterase (AChE) and other targets relevant to Alzheimer's disease, such as β-amyloid aggregation. core.ac.uk The length of the linker, provided by the this compound backbone, is critical for allowing the hybrid molecule to optimally span different binding sites on its target enzymes. nih.govacs.org

Table 2: Representative Synthesis of a Huprine-Nitrile Hybrid

| Parent Molecule | Reagents & Conditions | Product |

|---|

Use in Defined Molecular Scaffold Synthesis

Molecular scaffolds are core structures that allow for the controlled, three-dimensional presentation of functional groups. mdpi.com The de novo synthesis of these scaffolds requires precise and scalable chemical reactions. mdpi.com this compound has been utilized in the construction of such defined scaffolds due to its ability to participate in dialkylation reactions. mdpi.com

In a specific example, a mono-Boc-protected diamine was subjected to dialkylation with this compound to produce a dinitrile intermediate. mdpi.com This dinitrile serves as a precursor to a triamine after a subsequent hydrogenation step. mdpi.com The resulting scaffold can then be further functionalized in a rational manner. mdpi.com This method provides a route to homogeneous and monodisperse scaffolds, which are crucial for applications in bioconjugation and the development of multifunctional molecules. mdpi.com

The reaction involves treating a primary amine with two equivalents of this compound, typically under basic conditions, to achieve the dialkylated product. The nitrile groups are strategically incorporated for later conversion into other functionalities, such as amines, which can then be acylated with other molecules of interest. mdpi.com

Table 3: Application of this compound in Scaffold Synthesis

| Starting Material | Key Reagent | Intermediate Product | Subsequent Transformation |

|---|

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton (¹H) NMR spectroscopy of 5-Bromovaleronitrile provides specific information about the chemical environment of the hydrogen atoms in the molecule. The spectrum, typically run in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the four methylene (B1212753) (CH₂) groups. chemicalbook.com The chemical shifts (δ) are influenced by the proximity of the electronegative bromine atom and the nitrile group.

The protons on the carbon adjacent to the bromine atom (Br-CH₂-) are deshielded and appear at the lowest field (highest ppm value), while the protons adjacent to the nitrile group (-CH₂-CN) also experience deshielding, but to a lesser extent. The protons of the central methylene groups appear at higher fields. The splitting of these signals into multiplets (e.g., triplets, quintets) arises from spin-spin coupling with protons on adjacent carbons. organicchemistrydata.org

A representative analysis of the ¹H NMR spectrum is detailed in the table below. chemicalbook.com

| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 (-CH₂-Br) | ~3.43 | Triplet (t) | 2H |

| H-2 (-CH₂-CN) | ~2.38 | Triplet (t) | 2H |

| H-4 (-CH₂-CH₂Br) | ~2.00 | Quintet (p) | 2H |

| H-3 (-CH₂-CH₂CN) | ~1.82 | Quintet (p) | 2H |

| Note: Data is representative and based on a 400 MHz spectrum in CDCl₃. Actual values may vary slightly based on experimental conditions. chemicalbook.com |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, five distinct signals are observed, corresponding to the five carbon atoms in the molecule. tcichemicals.comresearchgate.net

The carbon atom of the nitrile group (C≡N) appears at a characteristic downfield shift. The carbon atom bonded to the bromine (C-Br) is also shifted downfield due to the electronegativity of the halogen. The remaining methylene carbons of the alkyl chain appear at upfield positions. organicchemistrydata.org

| Carbon (Position) | Chemical Shift (δ, ppm) |

| C1 (C≡N) | ~119.2 |

| C5 (-CH₂-Br) | ~32.8 |

| C4 (-CH₂-CH₂Br) | ~31.7 |

| C2 (-CH₂-CN) | ~24.5 |

| C3 (-CH₂-CH₂CN) | ~16.5 |

| Note: Data is representative and based on spectral database information. Actual values may vary slightly. tcichemicals.com |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. acenet.edu The FTIR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. nist.govnist.gov

A strong, sharp absorption band is observed in the region of 2240-2260 cm⁻¹, which is indicative of the nitrile (C≡N) stretching vibration. The aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. The C-Br stretching vibration is typically found in the fingerprint region of the spectrum, usually between 500 and 600 cm⁻¹. nist.govnist.gov

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2960 | C-H Stretch | Alkyl (CH₂) |

| ~2247 | C≡N Stretch | Nitrile |

| ~1435 | C-H Bend (Scissoring) | Alkyl (CH₂) |

| ~648 | C-Br Stretch | Bromoalkane |

| Note: Data sourced from the NIST Chemistry WebBook, compiled by the Coblentz Society, Inc. nist.gov |

Elemental Analysis

Elemental analysis determines the mass percentage of each element within a compound. For this compound, the theoretical composition is calculated based on its molecular formula, C₅H₈BrN, and the atomic masses of its constituent elements. nist.govscbt.com This analysis is crucial for verifying the empirical formula of a synthesized compound.

| Element | Symbol | Atomic Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 37.06% |

| Hydrogen | H | 1.008 | 4.98% |

| Bromine | Br | 79.904 | 49.31% |

| Nitrogen | N | 14.007 | 8.65% |

| Note: Percentages are calculated based on a molecular weight of 162.028 g/mol . nist.gov |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a molecule.

In ion mobility-mass spectrometry, the Collision Cross Section (CCS) is a key physical property that reflects the size and shape of an ion in the gas phase. mdpi.comarxiv.org Predicted CCS values can be calculated for different ionic adducts of a molecule and serve as an additional identifier in advanced analytical workflows. uni.lunih.gov For this compound, predicted CCS values have been computed for various adducts.

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

| [M+H]⁺ | 161.99129 | 128.4 |

| [M+Na]⁺ | 183.97323 | 131.2 |

| [M+NH₄]⁺ | 179.01783 | 130.9 |

| [M+K]⁺ | 199.94717 | 127.8 |

| [M-H]⁻ | 159.97673 | 121.6 |

| [M]⁺ | 160.98346 | 125.1 |

| Note: Data sourced from PubChemLite, calculated using CCSbase. uni.lu |

Chromatographic Techniques for Purity Assessment

In the synthesis and quality control of this compound, chromatographic techniques are indispensable for assessing its purity. These methods separate the target compound from impurities, which may include starting materials, by-products, or degradation products. Among the various chromatographic methods, Gas Chromatography (GC) is the most prominently cited and widely utilized technique for the purity analysis of this compound. vwr.comvwr.comthermofisher.comtcichemicals.com

The preference for Gas Chromatography stems from the compound's volatility and thermal stability, which allow it to be vaporized without decomposition and passed through a GC column for separation. Commercial suppliers of this compound consistently use GC to certify the purity of their products, with typical purities reported at 97% or higher. vwr.comtcichemicals.comsarchemlabs.com For instance, Thermo Scientific Chemicals specifies a purity of ≥98.0% as determined by GC, while TCI America reports a purity of >97.0% using the same method. thermofisher.comtcichemicals.com

Research applications also rely on GC for monitoring reactions involving this compound. For example, in the synthesis of 5-bromovaleric acid from this compound, gas chromatographic analysis is employed to determine the content and purity of the final product, demonstrating the robustness of the technique for quantifying compounds within this chemical family. google.com

While GC is the standard, other chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are fundamental in pharmaceutical and chemical analysis for purity determination and could be adapted for this compound. researchgate.net However, the readily available data from commercial and research sources overwhelmingly points to GC as the established method for routine purity assessment of this compound.

Detailed purity specifications from various chemical suppliers, as determined by Gas Chromatography, are highlighted in the table below.

Table 1: Purity of this compound as Determined by Gas Chromatography (GC)

| Supplier | Reported Purity (by GC) |

| TCI America | >97.0% |

| Thermo Scientific Chemicals | ≥98.0% |

| Sarchem Labs | ≥97.0% |

| Sigma-Aldrich | 98% |

This table is generated based on data from multiple supplier specifications. vwr.comthermofisher.comsarchemlabs.comsigmaaldrich.com

Computational and Theoretical Studies of 5 Bromovaleronitrile and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Bromovaleronitrile and its derivatives, DFT calculations are instrumental in understanding molecular geometries, reaction energetics, and the nature of non-covalent interactions.

DFT is also pivotal in studying host-guest chemistry. Theoretical calculations on the complexation of this compound with pillar nih.govarenes have revealed the forces driving these interactions. nih.gov These studies analyze the molecular electrostatic potential and employ methods like Quantum Theory of Atoms in Molecules (QTAIM) to characterize the non-covalent interactions, such as C-H---π and C-H---X (where X is a halogen), which are dominant in these systems. nih.govx-mol.net The calculations can quantify the spontaneity of guest encapsulation and predict the most stable conformations. nih.govx-mol.net Furthermore, DFT calculations have been used to interpret the vibrational spectra of these complexes, correlating theoretical findings with experimental data. x-mol.net

Table 1: Summary of DFT Findings for this compound Complexation

| Parameter | Finding | Significance | Reference |

|---|---|---|---|

| Guest Encapsulation | Theoretical calculations show the encapsulation of this compound within a pillar nih.govarene host is a spontaneous process. | Confirms the feasibility and stability of forming host-guest complexes. | nih.govx-mol.net |

| Dominant Interactions | Noncovalent interactions like C–H---π, C–H---X, and H–H interactions are more prevalent than C–H⋯O hydrogen bonding. | Elucidates the primary forces responsible for the stability and structure of the complex. | x-mol.net |

| Bond Weakening | Natural bond orbital analyses show a correlation between the strength of host-guest binding and the weakening of the C-X bond in the guest molecule. | Provides insight into how complexation affects the chemical properties of the guest molecule. | nih.govx-mol.net |

| Structural Modeling | DFT was used to model the molecular structures of Ag(I)-NHC complexes derived from this compound. | Enables structural elucidation when experimental methods are not available for all derivatives. | infona.pl |

Molecular Dynamics (MD) Simulations in Receptor Binding

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique is invaluable for understanding how flexible molecules like derivatives of this compound interact with biological targets such as protein receptors over time. nih.gov

While direct MD simulation studies on this compound itself are not extensively documented in the literature, research on its derivatives highlights the utility of this approach. For example, this compound is a reactant used to synthesize derivatives of anabaseine (B15009), which are then studied for their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). unimi.it In such studies, MD simulations are performed to rationalize the biological activity of the synthesized compounds. These simulations can reveal how a ligand binds to a receptor, showing the dynamic changes in both the ligand and the receptor's binding pocket. unimi.itmdpi.comnih.gov

The results from MD simulations can explain differences in binding affinity and functional behavior among various derivatives. unimi.it For example, simulations might show that the presence of a halogen atom leads to a specific induced-fit effect in the receptor, altering the distance between key amino acid residues and affecting the ligand's activity. unimi.it These dynamic insights are crucial for structure-based drug design, helping to optimize ligand-receptor interactions. chemrxiv.orgdovepress.com

Table 2: Application of MD Simulations in Studying Receptor Binding of a this compound Derivative

| Simulation Aspect | Description | Key Insight | Reference |

|---|---|---|---|

| System Studied | Docking and MD simulations of anabaseine derivatives (synthesized from this compound) with the α3β4 nAChR subtype. | To rationalize the observed biological activity and binding affinity. | unimi.it |

| Observed Effect | A 3,5-dibromo derivative caused an increase in the distance between loop C and α3-Ser150 in the receptor binding cleft. | This induced-fit effect, not seen with a mono-iodo analogue, helps explain the lower biological activity of the dibromo compound. | unimi.it |

| Simulation Goal | To understand the dynamic interactions and conformational changes of the ligand-receptor complex over time. | Provides a molecular basis for ligand binding, activation, and selectivity, guiding further drug design. | nih.govnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgmedcraveonline.com These models are widely used in drug discovery to predict the activity of new, unsynthesized compounds. jocpr.com

For derivatives of this compound, QSAR models can be developed to predict various endpoints, such as toxicity or binding affinity to a specific receptor. jocpr.commdpi.com The process involves several key steps: compiling a dataset of compounds with known activities, calculating molecular descriptors for each compound, developing a mathematical model using statistical methods like multiple linear regression (MLR), and rigorously validating the model's predictive power. wikipedia.orgmdpi.com

Molecular descriptors can be categorized as physicochemical (e.g., lipophilicity), electronic (e.g., ionization potential), or structural (e.g., presence of specific functional groups). mdpi.com Studies on other nitrile-containing compounds have shown that their toxicity can be linked to descriptors such as polarizability, ionization potential, and the presence of fragments like alkyl chlorides or amines. mdpi.comnih.gov A predictive QSAR model for this compound derivatives could similarly identify the key molecular features that govern their biological effects, thereby guiding the synthesis of more potent or less toxic compounds. nih.govresearchgate.net

Table 3: Example Molecular Descriptors for QSAR Modeling of Nitrile Compounds

| Descriptor Type | Example Descriptor | Potential Relevance for this compound Derivatives | Reference |

|---|---|---|---|

| Electronic | Ionization Potential (IP) | Relates to the molecule's ability to donate an electron, influencing reactivity and interaction with biological targets. | mdpi.comnih.gov |

| Physicochemical | Polarizability | Describes the molecule's response to an electric field, affecting non-covalent interactions. | mdpi.comnih.gov |

| Structural/Topological | MACCS keys (structural fragments) | The presence or absence of specific substructures (e.g., nitrile, alkyl halide) can be a primary determinant of toxicity or activity. | nih.gov |

| Quantum Chemical | Energy of the Highest Occupied Molecular Orbital (EHOMO) | Indicates the susceptibility of the molecule to electrophilic attack. | mdpi.com |

Host-Guest Interactions and Regioselectivity

The study of host-guest interactions is a cornerstone of supramolecular chemistry, focusing on the complexation of a smaller "guest" molecule within a larger "host" molecule. acs.org this compound has been a subject of interest as a non-symmetric guest molecule in these studies.

Research has demonstrated that this compound can be regioselectively complexed by non-symmetric pillar nih.govarenes, which are macrocyclic host molecules. rhhz.netrsc.org In one such study, a pillar nih.govarene with five methyl groups on one rim and five n-pentyl groups on the other was shown to specifically orient this compound. rsc.org The nitrile (CN) group of the guest molecule showed a clear preference for the methyl-substituted rim of the host, while the bromo (Br) group preferred the pentyl-substituted rim. x-mol.netrsc.org

This remarkable regioselectivity is driven by a combination of non-covalent interactions, including C–H···N hydrogen bonds and other van der Waals forces. rsc.org The self-sorted orientation is attributed to the reversed binding selectivity between the different rims and the functional groups of the guest. rsc.org Specifically, there is a preference for CN-methyl over CN-pentyl interactions and for Br-pentyl over Br-methyl interactions. rsc.org Such precise control over the orientation in host-guest complexes is significant for the development of novel supramolecular assemblies and materials with ordered topologies. rhhz.netrsc.org

Table 4: Regioselectivity in Host-Guest Complexation of this compound

| Host Molecule | Guest Molecule | Observed Orientation | Driving Force | Reference |

|---|---|---|---|---|

| Non-symmetric pillar nih.govarene (MPP5A) with methyl and pentyl rims | This compound (a non-symmetric axle) | The CN group orients toward the methyl-substituted rim (CN@methyl rim). | Reversed binding selectivity: preference for CN-methyl over CN-pentyl and Br-pentyl over Br-methyl interactions. | x-mol.netrsc.org |

| Non-symmetric pillar nih.govarene (MPP5A) with methyl and pentyl rims | This compound (a non-symmetric axle) | The Br group orients toward the pentyl-substituted rim (Br@pentyl rim). | Multiple non-covalent interactions including C–H···N/O/π hydrogen bonds contribute to good host-guest matching and regioselectivity. | x-mol.netrsc.org |

Applications of 5 Bromovaleronitrile in Specialized Chemical Syntheses

Pharmaceutical and Medicinal Chemistry Research

In the realm of pharmaceutical and medicinal chemistry, 5-bromovaleronitrile is instrumental in the synthesis of novel therapeutic agents and molecular probes. Its five-carbon chain provides a flexible scaffold for the construction of compounds targeting a range of biological systems.

Development of Dual Enzyme Inhibitors

Research into multifactorial diseases like Alzheimer's has spurred the development of multi-target-directed ligands. This compound has been employed as a linker in the synthesis of novel benzohomoadamantane–chlorotacrine hybrids. These compounds are engineered to interact with multiple biological targets simultaneously, a key strategy in designing effective treatments for complex neurological disorders. The five-carbon chain derived from this compound acts as a spacer, connecting different pharmacophoric units to optimize their interaction with distinct enzymatic binding sites.

Synthesis of Benzyl(methyl)amino)pentanenitrile for N-Methylcadaverine Production

This compound is a key reactant in the synthesis of 5-(benzyl(methyl)amino)pentanenitrile. nih.govchemicalbook.com This intermediate is crucial for the production of N-methylcadaverine, a mono-methylated polyamine that is a common intermediate in the biosynthesis of various natural alkaloids. nih.gov The synthesis involves the reaction of this compound with N-benzylmethylamine, where the bromine atom is displaced to form the desired pentanenitrile derivative.

| Reactant 1 | Reactant 2 | Product | Application |

|---|---|---|---|

| This compound | N-benzylmethylamine | 5-(benzyl(methyl)amino)pentanenitrile | Intermediate for N-Methylcadaverine Synthesis |

Antimicrobial Agent Design

While direct synthesis of commercial antimicrobial agents from this compound is not widely documented, its chemical properties make it a suitable precursor for certain classes of antimicrobial compounds. For instance, the synthesis of 5-acylaminoorotic acid derivatives, which have shown significant growth inhibitory effects against both gram-positive and gram-negative bacteria, involves the reaction of 5-aminoorotic acid with alkyl halides. researchgate.net As an alkyl halide, this compound can theoretically be used in such synthetic schemes to introduce a cyanopentyl group, potentially leading to novel antimicrobial candidates. The reactivity of the bromo- group allows for its incorporation into various heterocyclic structures known for their antimicrobial activity.

Antitumor Studies and Metallodrug Enhancement

In the field of oncology research, this compound serves as a precursor for the synthesis of ligands used in metallodrugs. It is used to prepare benzimidazolium salts, which are then utilized as precursors to silver(I) N-heterocyclic carbene (NHC) complexes. chemicalbook.com These silver complexes have been investigated for their cytotoxic effects against cancer cell lines, demonstrating the role of this compound in the development of novel antitumor agents. chemicalbook.com The organic ligand, derived from this compound, plays a crucial role in stabilizing the metal center and modulating the biological activity of the complex.

| Starting Material | Intermediate | Final Product Class | Therapeutic Area |

|---|---|---|---|

| This compound | Benzimidazolium salts | Silver(I) N-heterocyclic carbene (NHC) complexes | Antitumor (Breast Cancer) |

Synthesis of 5-Bromo-pentanoic Acid for Drug Development

This compound can be converted into 5-bromo-pentanoic acid (also known as 5-bromovaleric acid) through hydrolysis of the nitrile group. nih.gov This reaction is typically carried out in an acidic solution, such as sulfuric acid. 5-Bromo-pentanoic acid is a valuable intermediate in its own right, used in the synthesis of various pharmaceutical compounds. The ability to readily transform the nitrile moiety into a carboxylic acid group enhances the synthetic utility of this compound in drug development programs.

Material Science Innovations

The unique bifunctional nature of this compound also lends itself to applications in material science, particularly in the synthesis of specialized polymers and ionic liquids.

In this context, this compound reacts with N-alkylbenzimidazoles to form 1-cyanobutyl-3-alkylbenzimidazolium bromide salts. nih.govchemicalbook.com These salts are a class of ionic liquids, which are salts that are liquid at or near room temperature. Ionic liquids have a wide range of applications in material science, including as solvents for chemical reactions, electrolytes in batteries, and as components of advanced materials.

Furthermore, in the field of supramolecular chemistry, this compound has been utilized as a guest molecule in host-guest systems with macrocyclic compounds like pillararenes. This interaction is fundamental to the construction of supramolecular alternating polymers, which are materials with potential applications in areas such as sensing, drug delivery, and smart materials.

| Reactant 1 | Reactant 2 | Product Class | Material Science Application |

|---|---|---|---|

| This compound | N-alkylbenzimidazoles | 1-cyanobutyl-3-alkylbenzimidazolium bromide salts | Ionic Liquids |

| This compound | Pillararenes (Host) | Host-Guest Complex | Supramolecular Alternating Polymers |

Heterocyclic Compound Synthesis

The dual reactivity of this compound makes it an adept reagent for forming heterocyclic systems. The electrophilic carbon of the bromoalkane allows for alkylation reactions, while the nitrile group can be retained as a functional handle for further transformations or to modulate the electronic properties of the final molecule.

N-Heterocyclic carbenes (NHCs) are a class of organic compounds that have become pivotal ligands in organometallic chemistry and catalysis. alfa-chemistry.com They are known for forming strong bonds with metals, creating stable and highly active catalysts. alfa-chemistry.comwikipedia.org The synthesis of NHC complexes often begins with the preparation of a precursor salt, typically an imidazolium (B1220033) or benzimidazolium salt. alfa-chemistry.commasterorganicchemistry.com

This compound is instrumental in synthesizing precursors for nitrile-functionalized NHC complexes. The process involves the N-alkylation of a benzimidazole (B57391) derivative to form a benzimidazolium salt, which is then used to generate the NHC ligand coordinated to a metal center. For instance, a series of nitrile-functionalized silver(I)-NHC complexes have been synthesized starting from benzimidazolium salts prepared using this compound. alfa-chemistry.com The general pathway involves the deprotonation of the benzimidazolium salt, often in situ, followed by coordination to a metal, such as silver from a silver(I) oxide (Ag₂O) source. alfa-chemistry.comorganic-chemistry.org

These nitrile-functionalized metal-NHC complexes are subjects of research for their potential catalytic and biomedical applications. alfa-chemistry.commnstate.edu The presence of the nitrile group offers a site for further functionalization, allowing for the fine-tuning of the complex's steric and electronic properties. alfa-chemistry.com

Table 1: Synthesis of a Silver(I)-NHC Complex Precursor

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 1-Propyl-1H-benzimidazole, this compound | Reflux, 24 h | 1-(4-Cyanobutyl)-3-propyl-1H-benzimidazol-3-ium bromide |

Benzimidazolium salts are key intermediates in the synthesis of NHC ligands and also find applications as ionic liquids and phase-transfer catalysts. nih.gov The quaternization of nitrogen atoms in the benzimidazole ring is a fundamental step in their preparation.

This compound is effectively used as an alkylating agent to synthesize these salts. wikipedia.orgresearchgate.net The reaction involves the nucleophilic substitution at the carbon atom bearing the bromine by one of the nitrogen atoms of a pre-alkylated benzimidazole. wikipedia.orgresearchgate.net This N-alkylation step results in the formation of a 1,3-disubstituted benzimidazolium salt where one of the substituents is a 4-cyanobutyl group. alfa-chemistry.comwikipedia.org

The synthesis is typically carried out by reacting an N-alkylbenzimidazole with this compound under reflux conditions. alfa-chemistry.com This straightforward method allows for the creation of a library of benzimidazolium salts with varying alkyl groups on the second nitrogen atom, providing a modular approach to designing precursors for specific NHC complexes. alfa-chemistry.comidexlab.com

Table 2: Representative Synthesis of a Benzimidazolium Salt

| Reactant 1 | Reactant 2 | Product |

|---|

Cyclic imines, such as tetrahydropyridines, are an important class of nitrogen-containing heterocycles that are core structures in many natural products and pharmaceutically active compounds. alfa-chemistry.comnih.gov The synthesis of these structures can be achieved through various methods, including intramolecular cyclization reactions. organic-chemistry.orgidexlab.com

A potential, though not widely documented, pathway to cyclic imines from ω-haloalkanenitriles involves an intramolecular Barbier or Grignard-type reaction. alfa-chemistry.comidexlab.com In this hypothetical approach, the organometallic reagent formed at the carbon-bromine bond would act as an internal nucleophile, attacking the electrophilic carbon of the nitrile group. This intramolecular cyclization would yield a cyclic imine after workup. For this compound, this reaction would theoretically lead to the formation of a six-membered ring, specifically 2,3,4,5-tetrahydropyridine. However, the direct synthesis of cyclic imines from this compound is not a prominently featured application in the surveyed chemical literature.

Environmental and Safety Considerations in Research Settings

Safe Handling and Storage Practices

Proper handling and storage are paramount to ensure the safety of laboratory personnel and to maintain the integrity of the compound. This involves a combination of personal protective equipment (PPE), specific storage conditions, and an awareness of chemical incompatibilities.

When working with 5-Bromovaleronitrile, it is essential to use appropriate personal protective equipment. chemicalbook.comthermofisher.com This includes safety glasses with side-shields or other approved eye protection, gloves, and protective clothing to prevent skin contact. chemicalbook.comthermofisher.com All handling should be conducted in a well-ventilated area, such as a fume hood, to avoid the inhalation of vapors or mists. chemicalbook.comthermofisher.com General good industrial hygiene practices, such as washing hands before breaks and at the end of the workday, and refraining from eating, drinking, or smoking in the work area, are also crucial. chemicalbook.comthermofisher.com

Interactive Table: Summary of Safe Handling and Storage for this compound

| Consideration | Guideline | Source(s) |

| Personal Protective Equipment (PPE) | Wear safety glasses with side-shields, protective gloves, and lab coats. | chemicalbook.comthermofisher.com |

| Ventilation | Handle in a well-ventilated area or a fume hood. | chemicalbook.comthermofisher.com |

| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | chemicalbook.comthermofisher.com |

| Storage Temperature | Store in a cool, dry place. Some sources recommend refrigeration at 2-8°C. | chemicalbook.comfishersci.sechembk.com |

| Container | Keep container tightly sealed in a well-ventilated place. | chemicalbook.comfishersci.se |

| Atmosphere | Store under an inert atmosphere. | chembk.comtcichemicals.comsahinlerkimya.com.tr |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents. | thermofisher.comfishersci.secoleparmer.comchemicalbook.com |

To maintain its chemical stability, this compound should be stored under an inert atmosphere. chembk.comtcichemicals.comsahinlerkimya.com.tr This practice helps to prevent degradation that could be caused by reaction with atmospheric components, such as moisture or oxygen.

This compound is incompatible with strong oxidizing agents. thermofisher.comfishersci.se Contact with these substances can lead to vigorous reactions, potentially causing fire or explosion. It is also incompatible with strong acids, strong bases, and strong reducing agents. thermofisher.comcoleparmer.comchemicalbook.com Therefore, it must be stored separately from these chemicals.

Waste Management and Disposal Protocols

The disposal of this compound and its containers must be handled as hazardous waste. chemicalbook.com It is crucial to follow all national and local regulations for chemical waste disposal. chemicalbook.com

Surplus and non-recyclable solutions of this compound should be offered to a licensed disposal company. chemicalbook.com The chemical should not be mixed with other waste and should remain in its original container if possible. chemicalbook.com Uncleaned containers should be treated as the product itself. chemicalbook.com In the event of a spill, the material should be soaked up with an inert absorbent material, such as sand or silica (B1680970) gel, and placed in a suitable, closed container for disposal as hazardous waste. chemicalbook.comthermofisher.com It is imperative to prevent the product from entering drains. chemicalbook.com

Waste disposal procedures should align with regulations for toxic materials. In many regions, this corresponds to specific waste classification codes that dictate the proper disposal pathway, often involving incineration at a licensed facility. canterbury.ac.nzepa.ieup.ac.za

Environmental Impact Assessments in Manufacturing and Research

Environmental assessments for chemical processes typically evaluate the potential for release into the air, water, and soil, as well as the substance's persistence, bioaccumulation potential, and toxicity to aquatic life. chemicalbook.com Currently, there is no data available to suggest that this compound is a persistent, bioaccumulative, and toxic (PBT) or a very persistent and very bioaccumulative (vPvB) substance at significant levels. chemicalbook.com However, as a standard precaution for all chemical compounds used in research and manufacturing, measures should be taken to minimize environmental release. chemicalbook.com This includes the proper disposal of waste and the treatment of any contaminated materials. chemicalbook.com

常见问题

Q. What statistical methods are appropriate for analyzing yield variability in this compound syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。